Diphenylacetyl chloride
Overview
Description
Diphenylacetyl chloride is an organic compound with the molecular formula C₁₄H₁₁ClO. It is also known as 2,2-diphenylacetyl chloride or benzeneacetyl chloride, α-phenyl-. This compound is characterized by the presence of two phenyl groups attached to an acetyl chloride moiety. It is a colorless to slightly yellow crystalline solid that is sensitive to moisture .
Preparation Methods
Diphenylacetyl chloride can be synthesized through several methods:
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Reaction with Thionyl Chloride: : One common method involves the reaction of diphenylacetic acid with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .
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Reaction with Phosphorus Pentachloride: : Another method involves the reaction of diphenylacetic acid with phosphorus pentachloride .
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Industrial Production: : Industrially, this compound can be produced using large-scale versions of the above methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Diphenylacetyl chloride undergoes various chemical reactions, including:
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Substitution Reactions: : It can react with nucleophiles to form substituted products.
Example: Reaction with amines to form amides.
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Hydrolysis: : It can hydrolyze in the presence of water to form diphenylacetic acid.
Reagents and Conditions: Water or aqueous base.
Major Products: Diphenylacetic acid.
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Reduction: : It can be reduced to form diphenylmethanol.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride.
Major Products: Diphenylmethanol.
Scientific Research Applications
Diphenylacetyl chloride has several applications in scientific research:
Biology: It is used in the synthesis of compounds with biological activity, such as local anesthetics.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphenylacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .
Comparison with Similar Compounds
Diphenylacetyl chloride can be compared with other acyl chlorides, such as:
Benzoyl Chloride: Similar in structure but contains only one phenyl group.
Acetyl Chloride: Contains a methyl group instead of phenyl groups.
Phenylacetyl Chloride: Contains one phenyl group and a methyl group.
Uniqueness: : this compound is unique due to the presence of two phenyl groups, which influence its reactivity and the types of products formed in its reactions.
Similar Compounds
- Benzoyl chloride
- Acetyl chloride
- Phenylacetyl chloride
Properties
IUPAC Name |
2,2-diphenylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYLETHDEIJMAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30171979 | |
Record name | 2,2-Diphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871-76-7 | |
Record name | Diphenylacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1871-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenylacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001871767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenylacetyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30171979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-phenylbenzeneacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIPHENYLACETYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6553C1CB9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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